molecular formula C17H23BrN2O2 B4646741 N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4646741
M. Wt: 367.3 g/mol
InChI Key: PLSVATREMCJZDL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-bromophenyl group: This step usually involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the 2,2-dimethylpropanoyl group: This can be done through an acylation reaction using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To speed up the reaction and improve efficiency.

    Control of temperature and pressure: To ensure the reaction proceeds under optimal conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents to form new products.

    Reduction: Involving reducing agents to convert the compound into different derivatives.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potentially as a drug candidate for treating certain conditions.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide exerts its effects would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
  • N-(4-fluorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
  • N-(4-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-6-4-13(18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSVATREMCJZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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